![molecular formula C23H24N6O5 B164563 (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid CAS No. 137465-07-7](/img/structure/B164563.png)
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid, also known as DAPTA, is a peptide-based compound that has been the focus of scientific research for its potential therapeutic applications. DAPTA has been studied extensively for its ability to inhibit the entry of the human immunodeficiency virus (HIV) into host cells, making it a promising candidate for the development of anti-HIV drugs.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves its ability to bind to the CD4 receptor on T-cells. This binding prevents the HIV virus from binding to the same receptor and entering the cell, thus inhibiting viral replication. (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has also been shown to block the fusion of the viral membrane with the host cell membrane, further preventing viral entry.
Biochemical and Physiological Effects:
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In addition to its anti-HIV activity, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have anti-inflammatory and immunomodulatory effects, suggesting potential applications in the treatment of other diseases such as autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in lab experiments is its specificity for the CD4 receptor, which allows for targeted inhibition of HIV entry. However, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's effectiveness may be limited by the emergence of drug-resistant strains of HIV. In addition, further studies are needed to determine the optimal dosage and administration of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid for therapeutic use.
Future Directions
Future research on (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid could focus on optimizing its pharmacokinetic properties and improving its effectiveness against drug-resistant strains of HIV. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's potential applications in the treatment of other diseases such as autoimmune disorders could be explored. Further studies could also investigate the use of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in combination with other anti-HIV drugs for improved efficacy.
Synthesis Methods
The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves a series of chemical reactions that begin with the coupling of two amino acids, L-aspartic acid and L-lysine. This is followed by the addition of a benzoyl group and a tetrahydropyrimidine moiety, resulting in the final product of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid. The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been optimized to improve yields and reduce the number of steps required, making it a cost-effective and efficient process.
Scientific Research Applications
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been extensively studied for its potential as an anti-HIV drug. It works by binding to the CD4 receptor on T-cells, which prevents the HIV virus from binding to the same receptor and entering the cell. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have broad-spectrum antiviral activity against other viruses such as influenza and herpes simplex virus.
properties
CAS RN |
137465-07-7 |
---|---|
Product Name |
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid |
Molecular Formula |
C23H24N6O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H24N6O5/c24-19-18-15-6-5-13(9-14(15)10-26-20(18)29-23(25)28-19)11-1-3-12(4-2-11)21(32)27-16(22(33)34)7-8-17(30)31/h1-4,10,13,16H,5-9H2,(H,27,32)(H,30,31)(H,33,34)(H4,24,25,26,28,29)/t13?,16-/m0/s1 |
InChI Key |
TWQHKMFGGWXDNM-VYIIXAMBSA-N |
Isomeric SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N |
SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
Canonical SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
synonyms |
5,10-EDDAP 5,10-ethano-5,10-dideazaaminopterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.